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This technical support center provides troubleshooting guidance and frequently asked

questions to assist researchers, scientists, and drug development professionals in resolving

common errors encountered while using Production Part Approval Process (PPAP) software.

Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a PPAP submission rejection within the software?

A1: The most frequent reasons for rejection stem from inconsistencies and inaccuracies in the

submitted documentation.[1][2] Key issues include:

Incomplete Documentation: Missing required files or sections within the PPAP package.[1][2]

[3]

Inconsistent Information: Discrepancies in data between different documents, such as the

Process Flow Diagram, PFMEA, and Control Plan.[1][4]

Lack of Process Capability Evidence: Failure to provide adequate Statistical Process Control

(SPC) data, like Cpk values, to demonstrate process stability.[1]

Generic or Reused FMEAs: Submitting Failure Mode and Effects Analyses that are not

specific to the part or process under review.[1]

Poor Change Management: Inadequate documentation of engineering changes.[1]
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Q2: How do I determine the correct PPAP submission level in the software?

A2: The PPAP submission level is determined by the customer based on factors like the part's

complexity and the supplier's history.[3] The software will typically have a field to select the

appropriate level, which dictates the required documentation.[5][6][7]

PPAP Submission Levels

Level Requirements

Level 1 Part Submission Warrant (PSW) only.[3][5][6][7]

Level 2
PSW with product samples and limited

supporting data.[5][6][7]

Level 3
PSW with product samples and complete

supporting data.[5][6][7]

Level 4
PSW and other requirements as defined by the

customer.[3][5][6][7]

Level 5

PSW with product samples and complete

supporting data available for review at the

supplier's manufacturing location.[5][6][7]

Q3: What is a Measurement System Analysis (MSA) and why is it causing errors in my

submission?

A3: A Measurement System Analysis (MSA) assesses the variation present in your

measurement system to ensure that your data is accurate and reliable.[8][9] Errors in your

PPAP submission related to MSA often arise from an inadequate Gage Repeatability and

Reproducibility (Gage R&R) study, which is a key component of MSA.[10][11] The software

may flag errors if the percentage of variation from the measurement system is too high.

Troubleshooting Common Errors
Error: Data Synchronization Failure between Process Flow, PFMEA, and Control Plan
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Symptom: The software displays a validation error indicating that information is not

consistent across the Process Flow Diagram, Process Failure Mode and Effects Analysis

(PFMEA), and Control Plan.[1][4]

Cause: Manual data entry errors or updates made to one document but not propagated to

the others.[12]

Solution:

Initiate Data Sync: Look for a "sync" or "update" function within the software to

automatically align shared information across these documents.

Manual Review: If an automated sync is not available, systematically compare the process

steps, characteristics, and control methods listed in each document.

Centralized Data Entry: Whenever possible, enter or edit information in a centralized

module of the software that is designed to populate these related documents.

Logical Workflow for Resolving Data Mismatches

Validation Error:
Data Mismatch

Use Automated
Sync Feature

Manually Compare
Process Flow, PFMEA,

and Control Plan
If Sync Fails

or is Unavailable Re-run Software
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Click to download full resolution via product page

Caption: Workflow for correcting data inconsistencies.

Error: Invalid Measurement System Analysis (MSA) Data

Symptom: The software rejects the MSA or Gage R&R study data, often with a message like

"%R&R exceeds acceptable limits."
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Cause: The variation in the measurement system is too high compared to the total process

variation or the specified tolerance.

Solution:

Review Study Parameters: Ensure the Gage R&R study was conducted with a sufficient

number of appraisers, parts, and trials.

Analyze Variation Sources: Determine if the primary source of variation is repeatability

(equipment-related) or reproducibility (appraiser-related).[11]

Take Corrective Action:

High Repeatability Variation: May indicate a need for equipment maintenance,

calibration, or replacement.

High Reproducibility Variation: May suggest that appraisers need better training on the

measurement procedure.

Re-run the Study: After implementing corrective actions, conduct the Gage R&R study

again and enter the new data into the software.

Gage R&R Study Parameters (Variable Data)

Parameter Minimum Recommended

Operators (Appraisers) 2 3 or 4

Parts 10 10

Trials 2 3

Total Measurements - 90

Source:[13]

Error: Incomplete or Missing Documentation
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Symptom: The software prevents submission due to missing mandatory documents for the

selected PPAP level.[2][3]

Cause: Failure to upload all required files or attaching files in an unsupported format.

Solution:

Verify PPAP Level Requirements: Cross-reference the required documents for your

specified PPAP level with the uploaded files.

Check File Formats: Ensure all uploaded files are in a format accepted by the software

(e.g., PDF, DOCX, XLSX).

Confirm All Sections are Complete: Some software may require specific fields within a

document to be filled out before it is considered "complete." Review all forms for any

empty mandatory fields.

PPAP Submission Workflow
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Caption: A typical workflow for preparing a PPAP submission in software.

Error: Statistical Process Control (SPC) Data Rejected

Symptom: The software flags initial process study data as unacceptable, often with an error

related to Cpk or Ppk values.
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Cause: The process is not demonstrating sufficient capability to meet the customer's

requirements.

Solution:

Analyze Control Charts: Review the control charts for signs of special cause variation.[14]

[15] Address any out-of-control points before calculating capability indices.

Review Capability Indices: Ensure that the calculated Cpk and Ppk values meet the

customer's minimum requirements (typically > 1.33 or 1.67).

Improve Process Stability: If the process is not stable or capable, implement process

improvements to reduce variation. This may involve adjustments to equipment, materials,

or operating procedures.[14]

Collect New Data: After process improvements have been made and the process is stable,

collect a new set of data for the initial process study and enter it into the software.

Experimental Protocols
Measurement System Analysis (MSA) - Gage R&R Study Protocol

Objective: To determine the amount of variation in the measurement system attributable to

the measurement equipment (repeatability) and the individuals using the equipment

(reproducibility).[8][10]

Methodology:

Select 10 parts that represent the entire operational range of the process.[10]

Select 3 appraisers who normally perform the measurement.[10]

Calibrate the measurement instrument.

Have each appraiser measure each of the 10 parts 3 times in a random order. The other

appraisers should not be able to see the results.[10]

Record the measurements in the PPAP software's MSA module.
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The software will then typically calculate the % Gage R&R, which is composed of the

equipment variation (EV) and appraiser variation (AV).

Acceptance Criteria:

Under 10%: The measurement system is acceptable.

10% to 30%: May be acceptable based on the importance of the application, cost of the

measurement device, and cost of repair.

Over 30%: The measurement system is not acceptable and needs improvement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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